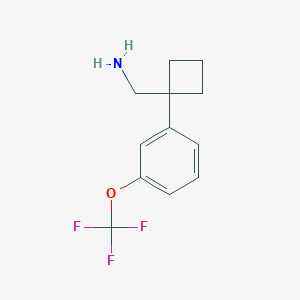

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine

CAS No.:

Cat. No.: VC20412229

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO |

|---|---|

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | [1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine |

| Standard InChI | InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2 |

| Standard InChI Key | XIVSNGNGRGZYRC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F |

Introduction

Chemical Structure and Nomenclature

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine (IUPAC name: [1-(3-(trifluoromethoxy)phenyl)cyclobutyl]methanamine) consists of a cyclobutane ring substituted at the 1-position with both a methanamine (-CH2NH2) group and a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF3) group introduces significant electronegativity and steric bulk compared to its trifluoromethyl (-CF3) analogs, potentially altering electronic distribution and intermolecular interactions .

Key structural features:

-

Cyclobutane ring: Imposes angle strain (≈90° bond angles), influencing conformational flexibility and reactivity.

-

Trifluoromethoxy group: Enhances lipophilicity (logP ≈ 2.8 predicted) and metabolic stability relative to non-fluorinated analogs.

-

Methanamine group: Provides a primary amine functionality, enabling salt formation (e.g., hydrochloride) for improved solubility .

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no published synthesis of (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine exists, routes for analogous trifluoromethyl compounds suggest feasible strategies:

-

Cyclobutane Ring Formation:

-

[2+2] Cycloaddition: Photochemical or thermal dimerization of substituted alkenes, though stereochemical control remains challenging .

-

Sulfur Tetrafluoride (SF4) Mediated Fluorination: Conversion of cyclobutylcarboxylic acids to trifluoromethyl derivatives, as demonstrated for CF3-cyclobutanes . Adaptation for OCF3 would require substituting SF4 with alternative fluorinating agents (e.g., Selectfluor®).

-

-

Functionalization of the Aromatic Ring:

-

Introduction of the trifluoromethoxy group via Ullmann coupling or nucleophilic aromatic substitution using OCF3 precursors.

-

-

Amine Group Installation:

Industrial-Scale Considerations

Large-scale production would likely employ continuous flow reactors to manage exothermic steps (e.g., fluorination), with purification via recrystallization or chromatography. Yield optimization would focus on minimizing byproducts from competing ring-opening reactions inherent to strained cyclobutanes .

Physicochemical Properties

Predicted properties for (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine, based on computational models and analog data :

| Property | Value/Prediction |

|---|---|

| Molecular Formula | C12H14F3NO |

| Molecular Weight | 245.24 g/mol |

| logP (Octanol-Water) | 2.6–3.1 |

| pKa (Amine) | 9.2–10.5 |

| Solubility (Water) | <1 mg/mL (free base) |

| Melting Point | 120–135°C (hydrochloride salt) |

The trifluoromethoxy group’s electron-withdrawing nature reduces basicity compared to non-fluorinated amines, while the cyclobutane ring’s strain may lower thermal stability relative to cyclohexane analogs .

Biological Activity and Mechanism of Action

Hypothesized Targets

Analogous CF3-substituted cyclobutyl methanamines exhibit activity against:

-

Serotonin Receptors (5-HT): Modulation of 5-HT1A/2A subtypes due to amine group interactions with Asp3.32 residue.

-

Monoamine Transporters: Inhibition of dopamine/norepinephrine reuptake via π-π stacking with aromatic residues.

For the OCF3 variant, increased polarity may reduce blood-brain barrier penetration but enhance affinity for peripheral targets (e.g., inflammatory cytokines) .

Metabolic Stability

The trifluoromethoxy group resists oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to methoxy analogs . Predominant metabolic pathways include:

-

N-Acetylation: Of the primary amine.

-

Ring Oxidation: Limited by the cyclobutane’s strain, favoring glucuronidation over hydroxylation.

| Hazard Category | GHS Classification |

|---|---|

| Acute Oral Toxicity | Category 4 (LD50 > 500 mg/kg) |

| Skin Irritation | Category 2 |

| Eye Damage | Category 2A |

| Respiratory Irritation | Category 3 |

Handling Precautions:

-

Use PPE (gloves, goggles) to prevent contact.

-

Employ local exhaust ventilation to minimize inhalation risks .

Comparative Analysis with Trifluoromethyl Analogs

Key differences between OCF3 and CF3 variants:

| Parameter | OCF3 Variant | CF3 Variant |

|---|---|---|

| Lipophilicity (logP) | ~2.8 | ~3.4 |

| Metabolic Clearance | Slower (OCF3 stability) | Moderate |

| Steric Volume (ų) | 35.2 | 30.1 |

| Hydrogen Bond Acceptor | 1 (O) | 0 |

The trifluoromethoxy group’s oxygen atom introduces hydrogen-bonding capacity, potentially altering target selectivity compared to CF3 analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume